

Salvianolic Acid C: A Technical Guide to Its Natural Sources, Distribution, and Analysis

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Compound of Interest

Compound Name: *Salvianolic acid C*

Cat. No.: *B192313*

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Salvianolic acid C (Sal C) is a water-soluble polyphenolic compound belonging to the larger group of salvianolic acids derived from plants of the *Salvia* genus. As a bioactive natural product, it has garnered interest within the scientific community for its therapeutic potential, including antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the natural origins of **Salvianolic acid C**, its distribution within plant tissues, and detailed methodologies for its extraction and quantification.

Natural Sources and Distribution

Salvianolic acid C is predominantly found in plants belonging to the *Salvia* genus (Lamiaceae family), which is a rich source of various phenolic acids.

Primary Plant Sources

The principal and most well-documented source of **Salvianolic acid C** is *Salvia miltiorrhiza* Bunge, also known as Danshen or red sage. This plant is a staple in traditional Chinese medicine, where its roots are used for treating cardiovascular and cerebrovascular diseases. While *S. miltiorrhiza* is the most prominent source, Sal C has also been identified in other species of the genus, including:

- *Salvia aethiopis* (Mediterranean sage)
- *Salvia cavaleriei*
- *Salvia pomifera* (Apple sage)

- *Salvia verticillata* (Lilac sage), where it is considered a major **salvianolic acid** component.

Interestingly, research has also identified the production of **Salvianolic acid C** by an endophytic fungus, *Phoma glomerata* D14, isolated from the host plant *Salvia miltiorrhiza*. This finding suggests that the biosynthesis of this compound is not limited to the plant itself and opens avenues for microbial fermentation as a potential production method.

Distribution within Plant Tissues

Within the source plants, the concentration of **Salvianolic acid C** varies significantly between different organs and is influenced by the plant's growth stage. In *Salvia miltiorrhiza*, salvianolic acids are distributed throughout the plant, including the roots, stems, leaves, and flowers.

The roots and rhizomes are traditionally harvested for medicinal use and are known to be a primary site of accumulation for salvianolic acids. However, the aerial parts of the plant, such as the leaves, also contain significant quantities of these compounds and are being investigated as a valuable and sustainable source. Dynamic accumulation analysis in *S. miltiorrhiza* has shown that the content of salvianolic acids in the leaves can be substantial, peaking during periods of luxuriant growth.

Quantitative Distribution of Salvianolic Acid C

The following table summarizes the known distribution of **Salvianolic acid C** in various plant species. Quantitative data for **Salvianolic acid C** is less abundant in the literature compared to other related compounds like Salvianolic acid B. The data presented is compiled from studies involving phytochemical analysis of the respective species.

Plant Species	Plant Part	Method of Analysis	Reported Presence/Content
Salvia miltiorrhiza	Root	UPLC-MS/MS	Identified and quantified
Salvia aethiopis	Aerial Parts	HPLC-DAD-ESI-MS	Identified
Salvia pomifera	Aerial Parts	UHPLC-DAD-ESI-MS	Identified
Salvia verticillata	Leaves	HPLC-DAD-ESI-MS	Identified as a major salvianolic acid
Salvia cavaleriei	Not Specified	Not Specified	Identified

Experimental Protocols

The accurate analysis of **Salvianolic acid C** requires robust protocols for extraction from the plant matrix followed by precise quantification.

Extraction Methodology: Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is an efficient method for obtaining salvianolic acids from plant material, offering higher yields in shorter times and at lower temperatures compared to conventional refluxing methods. The following protocol is a representative example based on methodologies for extracting salvianolic acids from Salvia roots.

2.1.1 Equipment and Materials

- Dried and powdered Salvia plant material (e.g., roots)
- Extraction solvent: 60% aqueous ethanol (v/v)
- Ultrasonic bath or probe sonicator
- Centrifuge
- Rotary evaporator

- Filtration apparatus (e.g., 0.45 µm filter)

2.1.2 Procedure

- Sample Preparation: Weigh 1.0 g of finely powdered, dried plant material and place it into a suitable extraction vessel.
- Solvent Addition: Add 20 mL of 60% aqueous ethanol to the vessel, achieving a solvent-to-material ratio of 20:1 (v/w).
- Ultrasonication: Place the vessel in an ultrasonic bath. Perform the extraction at a frequency of 45 kHz and a controlled temperature of 30°C for 25 minutes. These parameters help to maximize yield while preventing the thermal degradation of the target compounds.
- Separation: After extraction, centrifuge the mixture to pellet the solid plant debris.
- Filtration: Decant the supernatant and filter it through a 0.45 µm membrane filter to remove any remaining fine particles.
- Concentration: The resulting extract can be concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to prevent degradation. The concentrated extract is then typically redissolved in a suitable solvent (e.g., methanol) for analytical analysis.

Quantification Methodology: UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for the simultaneous quantification of multiple components, including **Salvianolic acid C**, in complex plant extracts.

2.2.1 Instrumentation and Conditions

- UPLC System: Waters Acquity UPLC or equivalent
- Column: Acquity UPLC BEH C18 (e.g., 2.1 mm × 100 mm, 1.7 µm)
- Mobile Phase: A gradient of A: Water with 0.1% formic acid and B: Acetonitrile with 0.1% formic acid.

- Flow Rate: 0.3 - 0.4 mL/min
- Column Temperature: 30-40°C
- Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
- Ionization Mode: Electrospray Ionization (ESI) in negative mode, as phenolic acids show high sensitivity in this mode.

2.2.2 UPLC-MS/MS Parameters

The following parameters are representative for the detection of **Salvianolic acid C** (Molecular Formula: $C_{26}H_{20}O_{10}$; Molecular Weight: 492.43 g/mol).

Parameter	Setting
Ionization Mode	ESI Negative
Capillary Voltage	2.5 - 3.0 kV
Source Temperature	~150°C
Desolvation Temp.	~400°C
Cone Gas Flow	~50 L/h
Desolvation Gas Flow	~800 L/h
MRM Transition	m/z 491 → Precursor ion fragments (e.g., 347, 296, 222)
Cone Voltage	Optimized for compound (e.g., 20-40 V)
Collision Energy	Optimized for fragmentation (e.g., 15-30 eV)

Note: MRM (Multiple Reaction Monitoring) transitions, cone voltage, and collision energy must be optimized for the specific instrument using a pure standard of **Salvianolic acid C**.

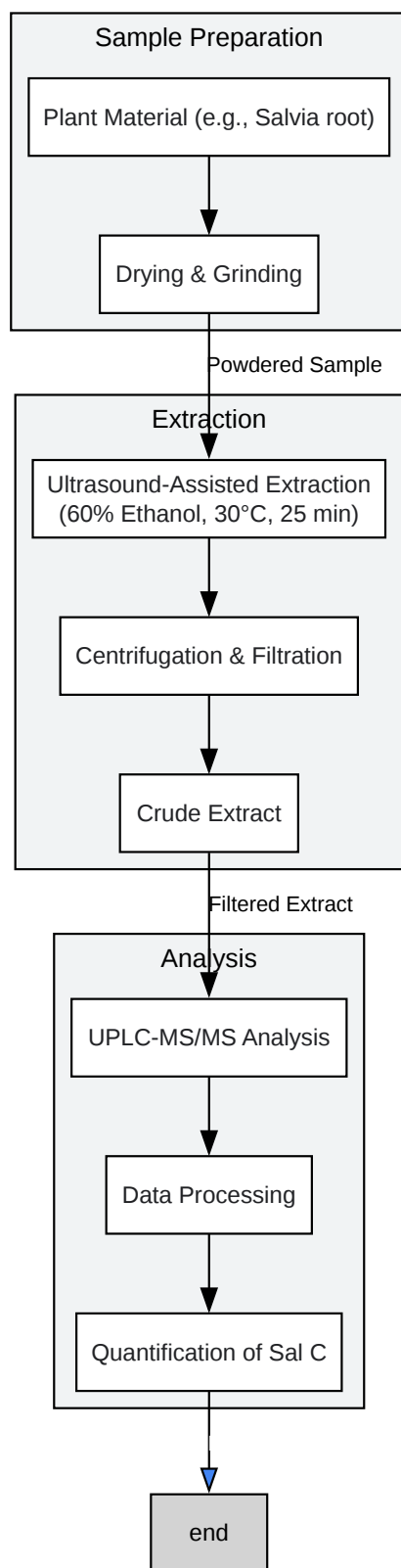
2.2.3 Procedure

- **Standard Preparation:** Prepare a stock solution of pure **Salvianolic acid C** standard in methanol. Create a series of calibration standards by serial dilution to cover the expected concentration range in the samples.
- **Sample Injection:** Inject a small volume (e.g., 1-5 μL) of the prepared plant extract and each calibration standard into the UPLC-MS/MS system.
- **Data Acquisition:** Acquire data using the optimized MRM method.
- **Quantification:** Construct a calibration curve by plotting the peak area of the **Salvianolic acid C** standard against its concentration. Determine the concentration of **Salvianolic acid C** in the plant extracts by interpolating their peak areas from this curve.

Visualized Workflows and Pathways

Experimental Workflow for Analysis

The following diagram illustrates the general workflow for the extraction and quantitative analysis of **Salvianolic acid C** from a plant source.

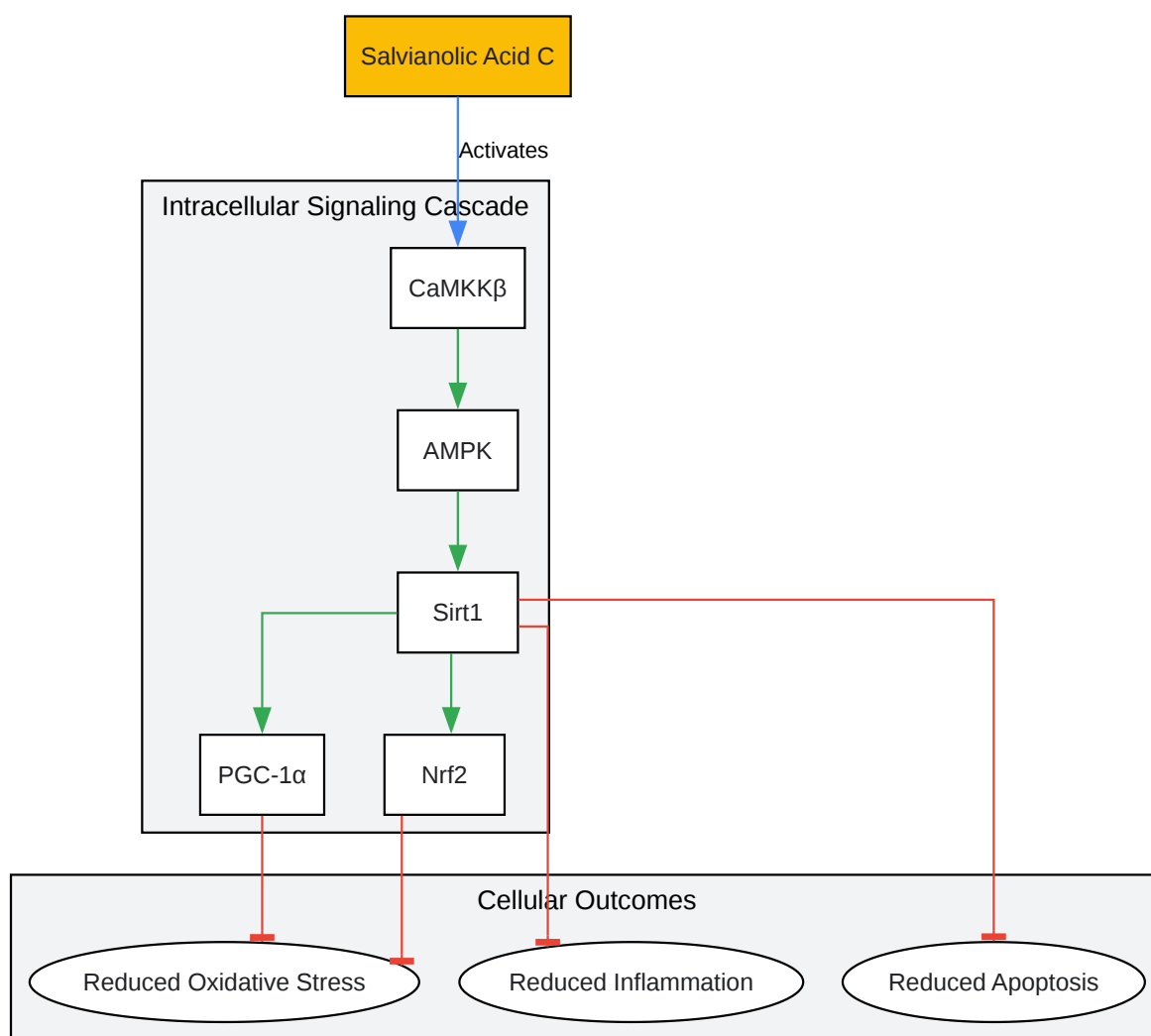


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Caption: Workflow for **Salvianolic Acid C** Analysis.

Modulated Signaling Pathway

Recent studies have elucidated the molecular mechanisms underlying the bioactivity of **Salvianolic acid C**. One significant finding is its protective role in cisplatin-induced acute kidney injury, which is mediated through the activation of the CaMKK β -AMPK-Sirt1 signaling pathway. This pathway is crucial for cellular energy homeostasis, stress resistance, and inflammation control.



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Caption: Sal C activates the CaMKK β -AMPK-Sirt1 pathway.

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